molecular formula C18H18N2O3 B12917177 (1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate CAS No. 104029-83-6

(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate

Cat. No.: B12917177
CAS No.: 104029-83-6
M. Wt: 310.3 g/mol
InChI Key: ZAHDUHNBXCJVGP-UHFFFAOYSA-N
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Description

“(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate” is a synthetic carbamate derivative featuring a benzoxazole heterocycle linked to a 3-methylphenyl group and an ethylcarbamate moiety. Benzoxazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, π-conjugated systems, and ability to participate in hydrogen bonding .

Properties

CAS No.

104029-83-6

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(3-methylphenyl)methyl] N-ethylcarbamate

InChI

InChI=1S/C18H18N2O3/c1-3-19-18(21)23-16(13-8-6-7-12(2)11-13)17-20-14-9-4-5-10-15(14)22-17/h4-11,16H,3H2,1-2H3,(H,19,21)

InChI Key

ZAHDUHNBXCJVGP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OC(C1=CC=CC(=C1)C)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Chemical Reactions Analysis

Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures to (1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate exhibit anticancer properties. Studies have shown that benzoxazole derivatives can inhibit tumor growth by interfering with cellular proliferation mechanisms .
    • A notable study demonstrated that certain benzoxazole derivatives are effective against breast cancer cells by inducing apoptosis and inhibiting cell migration .
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial efficacy against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .
  • Drug Delivery Systems :
    • Due to its lipophilic nature, this compound can be utilized in drug delivery systems. Its ability to penetrate biological membranes makes it a candidate for formulating transdermal patches or liposomes for enhanced drug absorption .

Environmental Applications

  • Detection of Carcinogenic Compounds :
    • The compound's structure allows it to act as a marker for detecting carcinogenic heterocyclic amines in environmental samples. Studies have employed similar benzoxazole derivatives in assays to quantify these harmful substances in food and water sources .
  • Bioremediation :
    • Research suggests that compounds like this compound can be used in bioremediation efforts to detoxify polluted environments. They may facilitate the breakdown of hazardous organic pollutants through microbial metabolism .

Cosmetic Applications

  • Skin Care Formulations :
    • The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. It has been studied for its potential antioxidant effects, which can protect skin cells from oxidative stress .
    • Regulatory guidelines require thorough safety assessments of such compounds before they are marketed in cosmetic products, ensuring consumer safety and product efficacy .

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzoxazole derivatives, including this compound, and their effects on cancer cell lines. Results indicated significant cytotoxicity against specific cancer types, highlighting the compound's potential as a lead structure for drug development .
  • Environmental Monitoring : In a study focused on food safety, researchers utilized derivatives of this compound to develop analytical methods for detecting heterocyclic amines in grilled meats. The findings emphasized the importance of monitoring such compounds due to their carcinogenic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzoxazole-carbamate hybrids. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Applications/Properties Reference
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole core, phenylacetyl group, ethylcarbamate Antimicrobial activity; synthesized via nucleophilic substitution with ethyl chloroformate .
2-(1,3-Benzoxazol-2-yl)-3H-benzo[ƒ]chromen-3-one Benzoxazole fused with chromenone Fluorescent brightener; moderate quantum yield in fluorescence studies .
(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide Benzimidazole, isoxazole, acrylamide Potential kinase inhibitor; characterized by $ ^1H $-NMR and IR .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with N,O-bidentate directing group Catalyst for C–H bond functionalization; structurally confirmed via X-ray analysis .

Key Differences

Core Heterocycle: The target compound’s benzoxazole core distinguishes it from triazole () or benzimidazole () derivatives. Unlike benzamides (), the carbamate group in the target compound offers hydrolytic lability, enabling controlled release of active metabolites.

Ethylcarbamate vs. acrylamide (): Carbamates are less electrophilic, reducing nonspecific protein binding but limiting covalent inhibition mechanisms.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step reactions (e.g., benzoxazole formation followed by carbamoylation), contrasting with simpler benzamide syntheses via acyl chloride coupling ().

Research Findings and Implications

  • Synthetic Challenges : The incorporation of both benzoxazole and carbamate groups necessitates careful optimization of reaction conditions. For example, ethyl chloroformate-mediated carbamoylation (as in ) may require inert atmospheres to prevent hydrolysis.
  • Structure-Activity Relationships (SAR) : The 3-methylphenyl substituent may enhance hydrophobic interactions in enzyme binding pockets, as seen in analogous benzamide catalysts (). However, the carbamate’s hydrolytic sensitivity could limit in vivo efficacy without prodrug strategies.

Biological Activity

(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate, a compound with the molecular formula C18H18N2O3, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 310.3 g/mol
  • LogP : 3.7 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 5

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways involving neurotransmitter regulation and metabolic processes. The benzoxazole moiety is known to form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Antimicrobial Efficacy

Research has demonstrated that compounds similar to this compound possess significant antimicrobial activity. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundVarious BacteriaTBD

Note: The exact MIC values for the target compound are still under investigation.

Case Studies

  • Insecticidal Activity : A study explored the insecticidal properties of benzoxazole derivatives against Aedes aegypti larvae. Compounds containing similar structural motifs showed promising larvicidal activity with LC50 values significantly lower than traditional insecticides .
  • Neuroprotective Effects : Research into related benzoxazole compounds has indicated potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways and inhibition of oxidative stress markers .

Toxicity Studies

Safety assessments are crucial for evaluating the potential therapeutic applications of this compound. Initial toxicity studies indicate that at higher concentrations, some derivatives exhibit mild behavioral effects in animal models but do not show significant structural damage to vital organs like the liver or kidneys .

Q & A

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Methodology : Employ chiral HPLC (Chiralpak IA column) with polarimetric detection. Compare retention times with racemic mixtures. For absolute configuration, use X-ray crystallography or electronic circular dichroism (ECD) spectra .

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